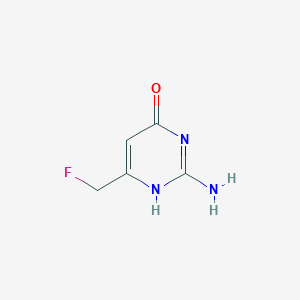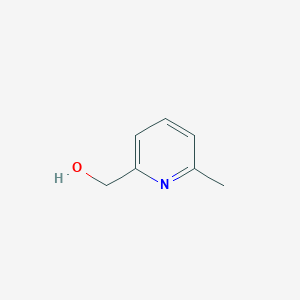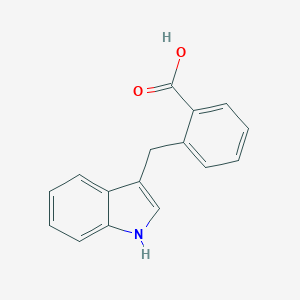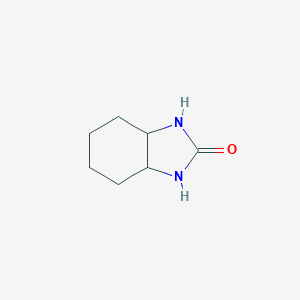
2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one (AFMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. AFMP is a pyrimidine derivative that is structurally similar to other pyrimidine-based drugs, such as 5-fluorouracil and cytarabine.
Mechanism Of Action
The exact mechanism of action of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one is not fully understood, but it is believed to act by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one can prevent the growth and proliferation of cancer cells and viruses. Additionally, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism and energy homeostasis.
Biochemical And Physiological Effects
2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the replication of viruses. Additionally, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One advantage of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one is its high potency, allowing for the use of lower concentrations in lab experiments. Additionally, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has a relatively simple chemical structure, making it easy to synthesize and modify for use in drug development. However, one limitation of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several potential future directions for research on 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one. One area of interest is the development of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one-based drugs for the treatment of cancer and viral infections. Additionally, further investigation into the mechanism of action of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one could lead to the discovery of new targets for drug development. Finally, studies on the potential side effects and toxicity of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one will be important for its safe use in clinical settings.
Conclusion:
In conclusion, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one is a promising chemical compound with potential applications in drug development. Its anticancer, antiviral, and anti-inflammatory properties make it a promising candidate for the treatment of a variety of diseases. Further research into the synthesis, mechanism of action, and potential applications of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one will be important for its future use in clinical settings.
Synthesis Methods
2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one can be synthesized using a variety of methods, including the reaction of 2,6-dichloropyrimidine with ethyl trifluoroacetate and ammonia in the presence of a catalyst. Another method involves the reaction of 2,6-dichloropyrimidine with ethyl trifluoroacetate and sodium azide in the presence of a catalyst. Both methods result in the formation of 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one with high yields.
Scientific Research Applications
2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has been studied extensively for its potential use in drug development. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has also been investigated for its potential use in the treatment of viral infections, such as influenza and HIV. Additionally, 2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
CAS RN |
1597-36-0 |
|---|---|
Product Name |
2-Amino-6-(fluoromethyl)pyrimidin-4(1h)-one |
Molecular Formula |
C5H6FN3O |
Molecular Weight |
143.12 g/mol |
IUPAC Name |
2-amino-4-(fluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H6FN3O/c6-2-3-1-4(10)9-5(7)8-3/h1H,2H2,(H3,7,8,9,10) |
InChI Key |
XTQWOAPXKGZVAP-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(NC(=NC1=O)N)CF |
SMILES |
C1=C(N=C(NC1=O)N)CF |
Canonical SMILES |
C1=C(NC(=NC1=O)N)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















